2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-methoxyphenyl)acetamide
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Overview
Description
The compound “2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-methoxyphenyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a thiazolo[4,5-d]pyrimidin ring, a piperidino ring, and a sulfanyl group . This compound could potentially be synthesized from a series of reactions involving these functional groups .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its functional groups and ring structures. The thiazolo[4,5-d]pyrimidin ring is a heterocyclic ring containing nitrogen and sulfur atoms . The 4-methylpiperidino group is a secondary amine with a methyl group attached to one of the nitrogen’s hydrogen atoms . The sulfanyl group (-SH) is a common functional group in organic chemistry, known for its reactivity .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would largely be determined by its functional groups. For example, the sulfanyl group is known for its nucleophilic properties, and could potentially undergo substitution reactions . The secondary amine in the 4-methylpiperidino group could potentially undergo reactions such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and ring structures. For example, the presence of the polar sulfanyl group and the secondary amine could potentially make the compound soluble in polar solvents . The compound’s melting and boiling points, density, and other physical properties would depend on factors such as its molecular weight and the strength of the intermolecular forces present .Scientific Research Applications
Neuroprotective Agents
Although not directly related to the exact compound you mentioned, similar triazole-pyrimidine derivatives have been developed as neuroprotective agents to treat neurodegenerative diseases . These synthesized derivatives were screened for neuroprotective/anti-neuroinflammatory properties using in-vitro models .
Anti-neuroinflammatory Agents
As mentioned above, similar compounds have been used as anti-neuroinflammatory agents . Neuroinflammation is a common feature of many neurodegenerative diseases, and compounds that can reduce this inflammation may help slow disease progression .
Phosphatidylinositol 3-Kinase Inhibitors
Fused thiazoles, which include the compound you mentioned, have been investigated as phosphatidylinositol 3-kinase inhibitors . This enzyme plays a key role in cell growth and survival, and inhibiting it can have anticancer effects .
Ubiquitin Specific Protease 7 Inhibitors
These compounds have also been studied as ubiquitin specific protease 7 inhibitors . This enzyme is involved in the regulation of several cellular processes, including DNA repair and cell cycle progression, and inhibiting it can have anticancer effects .
Future Directions
Given the potential biological activity of compounds containing similar functional groups and ring structures, this compound could be of interest for further study . Future research could explore its potential pharmacological effects, its mechanism of action, and its safety profile. Additionally, further work could be done to optimize its synthesis and to explore its reactivity .
Mechanism of Action
Mode of Action
The compound interacts with TopI by stabilizing the TopI/DNA complex . This interaction causes DNA damage during cell replication, thus efficiently inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound affects the DNA replication pathway by inhibiting TopI . This inhibition disrupts the normal process of DNA replication, leading to DNA damage and cell death .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation . By causing DNA damage and disrupting the normal process of DNA replication, the compound induces cell death, thereby inhibiting the growth of cancer cells .
properties
IUPAC Name |
2-[[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S2/c1-4-27-20(29)18-19(24-21(32-18)26-11-9-14(2)10-12-26)25-22(27)31-13-17(28)23-15-5-7-16(30-3)8-6-15/h5-8,14H,4,9-13H2,1-3H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBQMAUPASVUQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(S2)N3CCC(CC3)C)N=C1SCC(=O)NC4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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